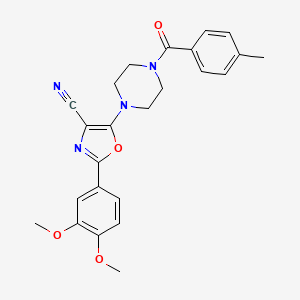
2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” is a chemical compound with the molecular formula C5H6Cl2O . It is an important chemical intermediate, mainly used for the synthesis of prothioconazole .
Synthesis Analysis
The synthesis of “this compound” involves taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “this compound” is obtained by rectification .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a chlorination reaction . This reaction is facilitated by a compound containing metal aluminum, which acts as a catalyst .Scientific Research Applications
Biocatalytic Synthesis of Chiral Intermediates
The development of green, environmentally sound biocatalytic processes for the synthesis of chiral intermediates is an important area of research. For example, ketoreductase (KRED) has been utilized to convert specific chlorinated ethanones into chiral alcohols, demonstrating the feasibility of using enzymatic processes for the synthesis of critical pharmaceutical intermediates. These methodologies offer a sustainable alternative to traditional chemical synthesis, characterized by high selectivity and low environmental impact. Notably, such processes have been applied in the production of intermediates for drugs like Ticagrelor, showcasing the relevance of chlorinated ethanones in pharmaceutical manufacturing (Guo et al., 2017).
Synthesis of Agricultural Fungicides
Chlorinated ethanones serve as key intermediates in the synthesis of agricultural fungicides. Efficient synthetic methods have been developed for compounds like prothioconazole, highlighting the utility of chlorinated ethanones in creating compounds that protect crops from fungal diseases. These methods emphasize the importance of optimizing reaction conditions to achieve high yields and product purity, underscoring the role of chlorinated ethanones in the development of novel fungicides (Ji et al., 2017).
Bioremediation of Chlorinated Pollutants
Research into microbial dehalorespiration has uncovered bacteria capable of converting chlorinated alkanes into non-toxic compounds. This work is pivotal for environmental remediation, particularly in treating groundwater contamination by chlorinated compounds. The discovery of such microbial processes provides insight into natural degradation pathways and offers potential strategies for detoxifying environments affected by industrial pollutants (De Wildeman et al., 2003).
Advanced Synthesis Techniques for Drug Development
Innovative biotransformation techniques utilizing specific bacterial strains have been developed for the synthesis of chiral intermediates of antifungal agents. These methods exemplify the application of biocatalysis in drug development, providing efficient pathways to synthesize chiral drugs with high enantiomeric excess. Such approaches are instrumental in the pharmaceutical industry, particularly for the synthesis of compounds like Miconazole (Miao et al., 2019).
Safety and Hazards
The safety data sheet for “2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
2-chloro-1-(2,2-dichlorocyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQOSAISBLYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2888288.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)


![9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888294.png)
![Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2888295.png)


![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)

